tetrafluoro(oxo)molybdenum

thin-film deposition precursor chemistry coordination polymer

Tetrafluoro(oxo)molybdenum, also systematically named molybdenum(VI) oxytetrafluoride (MoOF₄, molecular weight 187.95 g·mol⁻¹), is a white, diamagnetic, hygroscopic solid that crystallizes as a one‑dimensional coordination polymer constructed from linear chains of alternating molybdenum and fluorine atoms. The compound exhibits a calculated density of 3.02–3.3 g·cm⁻³, a melting point of 97.2 °C, and a boiling point of 186 °C.

Molecular Formula F4MoO
F4H4MoO
Molecular Weight 192 g/mol
CAS No. 14459-59-7
Cat. No. B083447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrafluoro(oxo)molybdenum
CAS14459-59-7
SynonymsMolybdenum fluoride oxide
Molecular FormulaF4MoO
F4H4MoO
Molecular Weight192 g/mol
Structural Identifiers
SMILESO=[Mo].F.F.F.F
InChIInChI=1S/4FH.Mo.O/h4*1H;;
InChIKeyHCUBBWLKCMNCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluoro(oxo)molybdenum (CAS 14459-59-7) — Procurement-Relevant Baseline Profile for the Molybdenum Oxytetrafluoride Precursor


Tetrafluoro(oxo)molybdenum, also systematically named molybdenum(VI) oxytetrafluoride (MoOF₄, molecular weight 187.95 g·mol⁻¹), is a white, diamagnetic, hygroscopic solid that crystallizes as a one‑dimensional coordination polymer constructed from linear chains of alternating molybdenum and fluorine atoms [1]. The compound exhibits a calculated density of 3.02–3.3 g·cm⁻³, a melting point of 97.2 °C, and a boiling point of 186 °C [1][2]. Its well‑defined volatility and the ability to form acetonitrile adducts (e.g., MoOF₄(NCCH₃)) make it a strategically important precursor in vapour‑phase deposition and coordination chemistry [3].

Procurement Risk: Why MoOF₄ Cannot Be Exchanged with Generic Molybdenum Oxyfluorides or Tungsten Analogs Without Quantified Performance Shifts


Despite sharing the same metal oxidation state (+6) and comparable ligand sets, molybdenum oxytetrafluoride differs fundamentally from its closest structural and compositional analogs—tungsten oxytetrafluoride (WOF₄), molybdenum hexafluoride (MoF₆), and molybdenum dioxide difluoride (MoO₂F₂)—in solid‑state architecture, gas‑phase speciation, Lewis acidity, and electronic structure. These differences translate into measurable shifts in deposition temperature windows, adduct stability, redox behavior, and material purity profiles. Direct interchange without verification of the quantitative evidence presented below introduces risks of irreproducible film stoichiometry, altered reactivity cascades, and compromised device‑grade thin‑film quality [1][2].

Tetrafluoro(oxo)molybdenum Quantitative Comparator Evidence for Scientific Procurement Decisions


Solid‑State Architecture: 1D Coordination Polymer (MoOF₄) vs. Tetrameric Cluster (WOF₄)

Single‑crystal X‑ray crystallography establishes that MoOF₄ forms a linear chain coordination polymer composed of alternating Mo and F atoms, with each Mo center adopting an octahedral [MoO₂F₄] environment linked by bridging fluorides [1]. In direct contrast, WOF₄ crystallizes as a discrete tetrameric cluster [WOF₄]₄, again featuring bridging fluoride ligands but lacking the extended 1D connectivity [2]. The structural distinction is not superficial: the polymeric architecture of MoOF₄ directly impacts its solubility, fragmentation during vaporization, and the nucleation density of films deposited from it.

thin-film deposition precursor chemistry coordination polymer

Volatility and Gas‑Phase Speciation: MoOF₄ Is Monomeric; WOF₄ Shows Association

Vapor‑density measurements demonstrate that MoOF₄ is monomeric in the gas phase across a wide temperature range, whereas WOF₄ exhibits partial association at lower temperatures and higher pressures [1]. The boiling point of MoOF₄ (186 °C) lies conveniently between that of MoF₆ (34 °C) and the sublimation point of MoO₂F₂ (270 °C), providing a thermal‑processing window that neither of the other two molybdenum fluorides can match [2][3].

chemical vapor deposition ALD precursor volatility

Lewis Acidity: WOF₄ Is a Stronger Fluoride‑Ion Acceptor than MoOF₄

Equilibrium measurements in anhydrous hydrogen fluoride solution reveal that WOF₄ is a stronger Lewis acid than MoOF₄ towards inorganic fluoride‑ion donors such as FNO and ClOF₃ [1]. The equilibrium constant data derived from Raman and ¹⁹F NMR spectroscopy confirm a systematic difference in the propensity to form M₂O₂F₉⁻ and MOF₅⁻ species, with WOF₄ driving the equilibria further toward the anionic complexes.

Lewis acid anhydrous HF fluoride‑ion affinity

Electron Affinity: MoOF₄ (4.0 eV) Exceeds MoF₆ (3.6 eV)

High‑temperature effusion measurements with mass‑spectrometric ion detection provide quantitative electron affinities: EA(MoOF₄) = 4.0 ± 0.4 eV versus EA(MoF₆) = 3.6 ± 0.2 eV [1]. This 0.4 eV difference (≈ 38.6 kJ·mol⁻¹) indicates that MoOF₄ has a significantly higher propensity to accept an electron, consistent with its more ionic ground‑state bonding character [2].

electron affinity redox chemistry effusion technique

Reduction Potential: MoOF₄ Is a Stronger Oxidant than MoF₆⁻ and WF₆

Electrochemical studies in anhydrous hydrogen fluoride demonstrate that the MoOF₄/MoOF₄⁻ couple appears at more negative potentials than the first reduction of MoF₆, and the evaluated potential places MoOF₄ as a stronger oxidant than both the MoF₆⁻ anion and tungsten hexafluoride (WF₆) [1]. This means MoOF₄ is thermodynamically more prone to accept an electron than these commonly employed fluorinated precursors, which can be exploited or must be mitigated depending on the process chemistry.

electrochemistry oxidizing strength anhydrous HF

Band Gap: MoOF₄ (4.17 eV) vs. MoO₃ (≈ 3.0 eV) – Relevance for Dielectric Applications

Density‑functional theory calculations (Materials Project, mp‑27511) predict a band gap of 4.174 eV for MoOF₄, classifying it as a wide‑band‑gap insulator [1]. In comparison, molybdenum trioxide (MoO₃), a common molybdenum oxide dielectric, possesses a band gap in the range of 3.0–3.5 eV depending on stoichiometry and polymorph [2]. The ~1.2 eV larger band gap of MoOF₄ suggests potential advantages for high‑breakdown‑voltage or low‑leakage‑current dielectric applications in microelectronics.

band gap dielectric wide‑band‑gap material

Evidence‑Backed Application Scenarios for Tetrafluoro(oxo)molybdenum Procurement


Atomic Layer Deposition (ALD) of Molybdenum‑Containing Thin Films

The monomeric gas‑phase speciation and intermediate boiling point (186 °C) of MoOF₄ [1], combined with its controllable Lewis acidity [2], make it a suitable precursor for ALD processes targeting MoOₓ, MoS₂, or metallic molybdenum films. Its volatility window falls between the overly volatile MoF₆ (b.p. 34 °C) and the high‑temperature sublimation of MoO₂F₂ (270 °C), enabling deposition temperatures in the 100–200 °C range that are compatible with temperature‑sensitive substrates [1][3].

Synthesis of Fluoridomolybdate Salts and Coordination Complexes

The weaker Lewis acidity of MoOF₄ relative to WOF₄ [2] provides a more controlled entry into Mo₂O₂F₉⁻ and MoOF₅⁻ chemistry, allowing selective formation of discrete mono‑, di‑, and trinuclear anions when reacted with fluoride‑ion donors in anhydrous HF [4]. This tunability is critical for researchers designing single‑source precursors for solution‑based deposition or synthesizing model compounds for actinide chemistry.

Electrochemical Deposition and Redox‑Mediated Synthesis

The elevated electron affinity (4.0 eV) [5] and strong oxidizing power of MoOF₄ [6] relative to MoF₆ and WF₆ make it a candidate for electrochemical deposition routes that exploit reductive activation. The MoOF₄/MoOF₄⁻ couple can be harnessed in anhydrous HF electrolytes to deposit molybdenum or molybdenum‑oxide phases with precise control over oxidation state, a capability not readily accessible with the less oxidizing MoF₆ or WF₆ [6].

Nuclear Fuel Cycle Separations: MoOF₄/UF₆ Distillation

Patent literature specifically describes the recovery of molybdenum from uranium process distillates containing UF₆ and MoOF₄ via fractional distillation at reduced pressure (below ~90 kPa) [7]. This industrial process exploits the distinct volatility of MoOF₄ (b.p. 186 °C) and its formation as a by‑product of MoF₆ hydrolysis, establishing MoOF₄ as a commercially relevant species in nuclear fuel cycle chemistry [7].

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